4-(Tert-butylamino)-3-nitrobenzonitrile

Catalog No.
S675541
CAS No.
320406-01-7
M.F
C11H13N3O2
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butylamino)-3-nitrobenzonitrile

CAS Number

320406-01-7

Product Name

4-(Tert-butylamino)-3-nitrobenzonitrile

IUPAC Name

4-(tert-butylamino)-3-nitrobenzonitrile

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)13-9-5-4-8(7-12)6-10(9)14(15)16/h4-6,13H,1-3H3

InChI Key

GHVJGWCXLNQJJH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

4-(Tert-butylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C₁₁H₁₄N₂O₂. This compound features a nitro group (-NO₂) and a benzonitrile group (-C≡N) attached to a benzene ring, making it a member of the nitrobenzonitrile family. The tert-butylamino group provides steric bulk, which can influence its chemical reactivity and biological activity. Its structure can be visualized as follows:

text
NO2 | C6H4-C≡N | N-tert-butyl

Typical of nitro and amino compounds. Key reactions include:

  • Nucleophilic Substitution: The tert-butylamino group can be substituted by other nucleophiles under appropriate conditions, particularly in the presence of strong bases.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Acid-Base Reactions: The amino group can act as a base, forming salts with acids.

The synthesis of 4-(tert-butylamino)-3-nitrobenzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with tert-butylamine. A common procedure includes:

  • Refluxing: Combine 4-chloro-3-nitrobenzonitrile with tert-butylamine in a solvent like dimethylformamide (DMF).
  • Cooling and Precipitation: After the reaction is complete, cool the mixture and add water to precipitate the product.
  • Purification: Filter and wash the precipitate, followed by crystallization from ethanol to yield pure 4-(tert-butylamino)-3-nitrobenzonitrile .

4-(Tert-butylamino)-3-nitrobenzonitrile has potential applications in several fields:

  • Pharmaceuticals: As a precursor or intermediate in drug development.
  • Material Science: In the synthesis of polymers and advanced materials due to its unique structure.
  • Analytical Chemistry: Used in the identification and characterization of chemical substances through spectroscopic methods.

Interaction studies involving 4-(tert-butylamino)-3-nitrobenzonitrile focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action, especially if it exhibits pharmacological properties. Techniques such as molecular docking simulations and binding assays are employed to elucidate these interactions.

Several compounds share structural similarities with 4-(tert-butylamino)-3-nitrobenzonitrile, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Score
4-(Ethylamino)-3-nitrobenzonitrile90349-18-10.96
3-(Ethylamino)-4-nitrobenzonitrile467235-08-10.96
4-(Cyclopropylamino)-3-nitrobenzonitrile710967-04-70.94
3-Nitro-4-(propylamino)benzonitrile438554-06-40.92

Uniqueness

What sets 4-(tert-butylamino)-3-nitrobenzonitrile apart from these similar compounds is primarily its bulky tert-butyl substituent, which can significantly affect its steric properties and reactivity compared to ethyl or propyl analogs. This steric hindrance may enhance its selectivity in biological interactions or influence its physical properties, making it a subject of interest for further research.

XLogP3

3.1

Wikipedia

4-(tert-butylamino)-3-nitrobenzonitrile

Dates

Modify: 2023-08-15

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